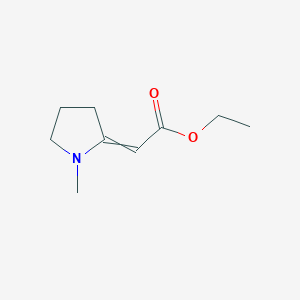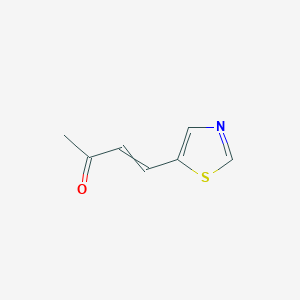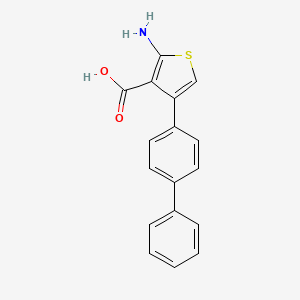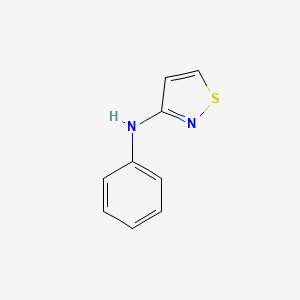![molecular formula C13H13ClN2O2S B15357087 N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide is a chemical compound that features a sulfonamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps such as crystallization or chromatography would be scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridine: A simpler compound with a similar pyridine ring structure.
Methanesulfonamide: Contains the sulfonamide group but lacks the pyridine ring.
Uniqueness
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide is unique due to the combination of its pyridine ring and sulfonamide group, which confer specific chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H13ClN2O2S |
|---|---|
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-7-10(16-19(2,17)18)3-4-11(9)12-8-15-6-5-13(12)14/h3-8,16H,1-2H3 |
Clave InChI |
PTDFGHWWFCKBSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)



![1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B15357031.png)

![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)



![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
